(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

Catalog No.
S777427
CAS No.
110529-22-1
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrol...

CAS Number

110529-22-1

Product Name

(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

IUPAC Name

[(2S)-1-methylpyrrolidin-2-yl]-diphenylmethanol

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m0/s1

InChI Key

XIJAGFLYYNXCAB-KRWDZBQOSA-N

SMILES

CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Isomeric SMILES

CN1CCC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Asymmetric Catalysis:

This compound possesses a chiral center, making it a potential candidate for asymmetric catalysis. Asymmetric catalysts are crucial in various synthetic reactions, enabling the production of enantiopure compounds, which are essential in pharmaceutical and fine chemical industries. Studies have shown promising results for (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine as a catalyst in several reactions, including:

  • Aldol reactions: These reactions are fundamental for constructing carbon-carbon bonds in organic molecules. Studies suggest this compound can effectively catalyze aldol reactions with high enantioselectivity [1].

[1]

Asymmetric Aldol Reactions Catalyzed by Novel Chiral Brønsted Acid-Base Catalysts Derived from 1,1'-Binaphthyl-2,2'-Diamine

  • Hydrogenation reactions: These reactions involve the addition of hydrogen to an unsaturated molecule. Research indicates this compound can act as an efficient catalyst for hydrogenation reactions with good enantioselectivity [2].

[2]

Highly Enantioselective Hydrogenation of α,β-Unsaturated Carbonyl Compounds Catalyzed by Chiral Brønsted Acid-Base Complexes

(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine is a chiral compound with the molecular formula C18H22NO and a molecular weight of approximately 268.38 g/mol. It is characterized by a pyrrolidine ring substituted with a hydroxy(diphenyl)methyl group at the second position and a methyl group at the first position. This compound is often encountered in the context of pharmaceutical chemistry due to its potential biological activities and applications in drug development.

The compound appears as a white to off-white crystalline solid, with a melting point ranging from 66 to 72 °C . It is soluble in organic solvents and exhibits specific optical activity, indicated by its positive rotation of +52° in chloroform .

Typical of amines and alcohols. Some notable reactions include:

  • Acylation: The hydroxy group can undergo acylation to form esters, which may enhance lipophilicity and alter biological activity.
  • Alkylation: The nitrogen atom can be alkylated to produce quaternary ammonium salts, potentially increasing solubility and reactivity.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, modifying the compound's properties and reactivity profile.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

Research indicates that (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine exhibits significant biological activities. It has been studied for its potential as a neuroprotective agent, particularly in conditions related to neurodegeneration. The compound may interact with neurotransmitter systems, influencing cognitive functions and offering therapeutic benefits in treating diseases like Alzheimer's .

Additionally, it has shown promise in modulating pain pathways, which could position it as a candidate for analgesic development. Its unique structure allows it to interact selectively with biological targets, enhancing its therapeutic potential while minimizing side effects.

The synthesis of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting from appropriate precursors such as amino acids or lactams, the pyrrolidine ring is synthesized via cyclization reactions.
  • Introduction of Hydroxy(diphenyl)methyl Group: This can be achieved through a nucleophilic substitution reaction where diphenylmethanol is introduced at the 2-position of the pyrrolidine ring.
  • Resolution of Enantiomers: If racemic mixtures are produced, chiral resolution techniques such as chromatography or crystallization can be employed to isolate the (S)-enantiomer.

These methods provide synthetic routes that can be optimized for yield and purity depending on the desired application.

(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine has several applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting neurological disorders and pain management.
  • Research Reagent: Used in studies related to drug interactions and metabolic pathways due to its ability to modulate biological systems.
  • Chemical Intermediate: It serves as an intermediate in synthesizing other complex molecules in medicinal chemistry.

Interaction studies involving (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine focus on its binding affinity and activity with various receptors and enzymes. Preliminary studies suggest that it may interact with serotonin receptors, influencing mood regulation and cognitive processes . Additionally, its effects on ion channels involved in pain signaling pathways have been explored, indicating potential analgesic properties.

These interaction studies are crucial for understanding the mechanism of action of this compound and guiding further development for clinical applications.

Several compounds share structural similarities with (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidineC18H22NOEnantiomeric form; potential differences in biological activity
2-[Hydroxyphenylmethyl]-1-methylpyrrolidineC17H23NOLacks diphenyl substitution; may exhibit different pharmacological properties
2-[Hydroxydiphenylmethyl]-1-piperidineC18H23NOPiperidine ring instead of pyrrolidine; alters steric and electronic properties

These compounds illustrate variations in structure that may lead to different pharmacological profiles, underscoring the importance of chirality and substitution patterns in drug design.

The discovery and development of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine represents a significant milestone in the evolution of chiral organocatalysts. The compound's synthesis was first achieved through a systematic approach involving the reaction of phenylmagnesium bromide with (S)-N-[(benzyloxy)carbonyl]proline methyl ester, followed by subsequent reduction with lithium aluminum hydride, yielding the target compound in 83% overall yield. This synthetic route established the foundation for the compound's accessibility and subsequent widespread adoption in asymmetric catalysis research.

The development of this particular pyrrolidine derivative emerged from the recognition that simple proline-based catalysts, while effective, had limitations in terms of substrate scope and selectivity. Researchers identified the need for more sophisticated catalyst architectures that could provide enhanced steric control and improved coordination capabilities. The incorporation of the diphenylmethanol moiety into the pyrrolidine framework addressed these requirements by introducing additional steric bulk and hydrogen bonding capabilities, leading to improved enantioselective outcomes in various transformations.

Early investigations into the compound's catalytic properties revealed its exceptional performance in the enantioselective addition of diethylzinc to aldehydes, where it demonstrated superior selectivity compared to existing catalysts. These initial studies established the compound's credentials as a highly effective chiral ligand and paved the way for its broader application in asymmetric synthesis. The compound's ability to achieve excellent enantioselectivities while maintaining high chemical yields represented a significant advancement in organocatalytic methodology.

PropertyValueReference
Molecular FormulaC₁₈H₂₁NO
Molecular Weight267.37 g/mol
Melting Point66-72°C
Optical Rotation[α]²⁰ᴅ +52° (c=1, CHCl₃)
CAS Number110529-22-1

Positioning within Proline-Based Organocatalysts

The positioning of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine within the broader family of proline-based organocatalysts represents a crucial evolutionary step in catalyst design. The compound belongs to the prolinol-related organocatalyst category, which is characterized by the presence of a methylene linker between the pyrrolidine ring and the variously substituted chain at the C-2 position. This structural modification distinguishes it from simple proline derivatives and enables distinct activation modes that enhance catalytic performance.

The development of prolinol-related catalysts, including (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine, addressed several limitations inherent in proline-based systems. While proline and its immediate derivatives are characterized by carboxyl or amide groups as hydrogen bond donors directly linked at C-2, prolinol derivatives feature substituents designed to coordinate electrophilic reaction partners more effectively. This structural innovation allows for more precise control over the stereochemical outcome of catalyzed reactions through improved substrate coordination and orientation.

The compound's unique position within the organocatalyst hierarchy is further emphasized by its relationship to diarylprolinol derivatives, which have emerged as particularly powerful scaffolds for asymmetric catalysis. The diphenylmethanol functionality in (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine provides the necessary steric environment for effective facial discrimination while maintaining the essential pyrrolidine core required for enamine formation. This combination of structural elements positions the compound as a bridge between simple proline derivatives and more complex diarylprolinol silyl ether catalysts.

Research has demonstrated that the compound's effectiveness stems from its ability to form stable enamine intermediates while providing sufficient steric differentiation to achieve high enantioselectivity. The diphenyl substituents create a chiral pocket that effectively shields one face of the reactive intermediate, directing the approach of electrophilic partners to the opposite face. This mechanism represents a refinement of the basic proline activation mode and exemplifies the sophisticated level of control achievable through careful catalyst design.

Historical Significance in Asymmetric Synthesis

The historical significance of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine in asymmetric synthesis extends beyond its individual contributions to encompass its role in establishing fundamental principles of organocatalyst design. The compound's development marked a critical transition from empirical catalyst discovery to rational design based on mechanistic understanding, setting precedents that continue to influence contemporary research in asymmetric catalysis.

One of the most significant historical contributions of this compound lies in its demonstration of the power of structural modification in enhancing catalytic performance. Early applications showed that the compound could achieve enantioselectivities of up to 94% in the addition of diethylzinc to aldehydes, representing a substantial improvement over existing catalysts. These results established the principle that systematic structural modifications of proven catalyst scaffolds could lead to dramatic improvements in selectivity and substrate scope.

The compound's historical impact is particularly evident in its influence on the development of polymer-supported chiral catalysts. Researchers successfully incorporated derivatives of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine with para-bromo substituents onto crosslinked polystyrene beads using Suzuki reactions. The resulting supported catalysts demonstrated remarkable performance, achieving enantioselectivities only 0-9% lower than their soluble counterparts while enabling successful recycling through nine consecutive runs. This work established the viability of heterogeneous asymmetric catalysis and opened new avenues for practical applications.

The compound's role in advancing mechanistic understanding of organocatalysis represents another crucial aspect of its historical significance. Detailed studies of its catalytic behavior revealed the importance of hydrogen bonding interactions and steric factors in determining enantioselectivity. The hydroxyl group in the diphenylmethanol moiety was shown to play a crucial role in forming hydrogen bonds and facilitating molecular recognition, providing insights that guided the design of subsequent catalyst generations.

ApplicationEnantioselectivityYieldReference
Diethylzinc addition to aldehydesUp to 94% ee>90%
Asymmetric aldol reactionsExcellent selectivityHigh yields
Chiral catalysis applicationsSuperior performanceEfficient conversion

The compound's influence on contemporary organocatalysis research continues to be felt through its contributions to understanding structure-activity relationships in chiral catalysts. Its success demonstrated that carefully designed modifications to proven catalyst frameworks could yield significant improvements in performance, establishing a methodology that remains central to modern catalyst development efforts. The principles established through research on (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine continue to guide the design of new organocatalysts and inspire innovative approaches to asymmetric synthesis.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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